molecular formula C5H6O2 B1360289 Methyl 2-butynoate CAS No. 23326-27-4

Methyl 2-butynoate

Cat. No. B1360289
CAS RN: 23326-27-4
M. Wt: 98.1 g/mol
InChI Key: UJQCANQILFWSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-butynoate, also known as Methyl tetrolate or 2-Butynoic acid, methyl ester, is a chemical compound with the molecular formula C5H6O2 . It has a molecular weight of 98.10 g/mol .


Molecular Structure Analysis

The IUPAC name for Methyl 2-butynoate is methyl but-2-ynoate . The InChI representation is InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1-2H3 . The Canonical SMILES representation is CC#CC(=O)OC .


Physical And Chemical Properties Analysis

Methyl 2-butynoate has a density of 1.0±0.1 g/cm³ . Its boiling point is 140.9±9.0 °C at 760 mmHg . The compound has a vapour pressure of 6.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.8±3.0 kJ/mol . The flash point is 45.0±0.0 °C . The index of refraction is 1.424 . The molar refractivity is 25.0±0.3 cm³ .

Scientific Research Applications

1. Synthesis of Functionalized Chromenes and Quinolines

Methyl 2-butynoate has been used in the synthesis of chromenes and quinolines. Specifically, methyl 4-chloro-2-butynoate, a derivative, participated in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes, leading to the efficient production of various substituted chromenes and quinolines. This process highlights the compound's utility in creating complex organic structures (Bello et al., 2010).

2. Intermediate in Organic Synthesis

Methyl 4-hydroxy-2-butynoate, another variant, serves as an intermediate in several organic syntheses. It's used in reactions involving acetal formation, acylation, addition to CC, Grignard and related reactions, and in the production of acetylenic compounds. This demonstrates the compound's versatility in various chemical transformations (Earl & Townsend, 2003).

3. Multicomponent Reaction Strategy

The compound is used in a multicomponent reaction strategy for synthesizing methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates. This involves the addition of an isocyanide to 4-oxo-2-butynoate in the presence of an aldehyde, showing its utility in creating aminofuran derivatives (Huynh et al., 2014).

4. Catalytic Reactions

Methyl 2-butynoate is involved in catalytic reactions, such as oxidative methoxycarbonylation of propyne and allene with carbon monoxide and methanol, using a copper-palladium catalyst. This reaction showcases the compound's role in facilitating catalytic processes to yield various organic products (Mal’kina et al., 2002).

5. Catalysis in Cycloaddition Reactions

In cobalt-catalyzed [2 + 2 + 2] cycloaddition reactions, methyl butynoate is used for synthesizing polysubstituted 1,3-cyclohexadiene derivatives. This illustrates its role in facilitating complex cycloaddition reactions, which are crucial in synthetic organic chemistry (Hilt et al., 2008).

6. Phosphine-Catalyzed Cycloaddition

Methyl 2-butynoate participates in phosphine-catalyzed cycloaddition reactions to form nitrogen heterocycles. This indicates its reactivity in phosphine-catalyzed processes, contributing to the synthesis of important nitrogen-containing compounds (Xu & Lu, 1998).

Safety And Hazards

Methyl 2-butynoate is a flammable liquid and vapor . It is harmful if swallowed and causes skin and serious eye irritation . It may cause respiratory irritation . It may be fatal if swallowed and enters airways .

properties

IUPAC Name

methyl but-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQCANQILFWSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177876
Record name 2-Butynoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-butynoate

CAS RN

23326-27-4
Record name 2-Butynoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023326274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23326-27-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butynoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-butynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-butynoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-butynoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-butynoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-butynoate
Reactant of Route 5
Methyl 2-butynoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-butynoate

Citations

For This Compound
366
Citations
CT Mbofana, SJ Miller - ACS Catalysis, 2014 - ACS Publications
… Moreover, we discovered that with 3 equiv of methyl 2-butynoate the reaction gave only a trace amount of dihydrofuran 3, a 39% yield of bicyclo 5a, and a 32% yield of yet a third product…
Number of citations: 32 pubs.acs.org
TJM de Bruin, C Michel, K Vekey, AE Greene… - Journal of …, 2006 - Elsevier
… with ethylene as the olefin and propyne, methyl 2-butynoate, and methyl propiolate as the … methyl group in the α-position; with methyl 2-butynoate, to a cyclopentenone with the CO 2 Me …
Number of citations: 42 www.sciencedirect.com
JC Cochran, KM Terrence, HK Phillips - Organometallics, 1991 - ACS Publications
… palladium(0)-catalyzed hydrostannation of methyl 2-butynoate in THE. The combined yield was … Also a neat mixture of trimethylstannane and methyl 2-butynoate, when heated to 60 C, …
Number of citations: 23 pubs.acs.org
LV Andriyankova, SA Zhivet'ev, AG Mal'kina… - Russian journal of …, 2002 - Springer
… For comparison we carried out reaction of 2-mercaptopyridine (I) with methyl 2-butynoate (V). The reaction proceeded under mild conditions (triethylamine, 20325oC, 28 h) giving rise to …
Number of citations: 9 link.springer.com
Z Xu, X Lu - The Journal of Organic Chemistry, 1998 - ACS Publications
… The adduct 3b is available from N-tosyl 2-methoxybenzaldimine (2b) and methyl 2,3-butadienoate (1a) or methyl 2-butynoate (9a) under the catalysis of a phosphine. Aromatization of …
Number of citations: 374 pubs.acs.org
D Bello, J Ruiz‐Rodríguez, F Albericio, R Ramón… - 2010 - Wiley Online Library
… However, methyl 2-butynoate (2b) reacted sluggishly at reflux temperature for prolonged times to afford chromene 4b12 (6 %, Scheme 2); when interacting with protected anthranilic …
EJ Corey, CU Kim, RHK Chen… - Journal of the American …, 1972 - ACS Publications
… The reaction of vinylcopper reagents with methyl propynoate and methyl 2-butynoate also proceeded smoothly. In … 84 (70%) and 94 (65%), from methyl 2-butynoate and allylcopper or …
Number of citations: 97 pubs.acs.org
IL Fedushkin, MV Moskalev, AA Skatova… - Russian Chemical …, 2013 - Springer
… The reaction of complex 1 with methyl 2 butynoate and 4 … In the reaction of complex 2 with methyl 2 butynoate, alkyne … The reaction of complex 3 with methyl 2 butynoate gives the …
Number of citations: 7 link.springer.com
Y Tomioka, C Nagahiro, Y Nomura… - Journal of heterocyclic …, 2003 - Wiley Online Library
… Treatment of 6 with methyl 2-butynoate or ethyl phenylpropiolate at room temperature gave the corresponding 15b,c in 65 and 59% yield, respectively. However, in the case of the …
Number of citations: 45 onlinelibrary.wiley.com
WS Palmer, KA Woerpel - Organometallics, 2001 - ACS Publications
… Because the reactions of siliranes 1 with methyl 2-butynoate may involve a silirene … When silirene 13 was treated with methyl 2-butynoate in the presence of PdCl 2 (PPh 3 ) 2 , …
Number of citations: 37 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.